Methyl 3-bromo-4-((3-methylpiperazin-1-yl)methyl)benzoate
Description
Methyl 3-bromo-4-((3-methylpiperazin-1-yl)methyl)benzoate is a brominated benzoate ester featuring a 3-methylpiperazine moiety at the para position of the aromatic ring. The compound combines a methyl ester group at the carboxylate position, a bromine atom at the meta position, and a piperazine-derived substituent.
Properties
CAS No. |
1131594-72-3 |
|---|---|
Molecular Formula |
C14H19BrN2O2 |
Molecular Weight |
327.22 g/mol |
IUPAC Name |
methyl 3-bromo-4-[(3-methylpiperazin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C14H19BrN2O2/c1-10-8-17(6-5-16-10)9-12-4-3-11(7-13(12)15)14(18)19-2/h3-4,7,10,16H,5-6,8-9H2,1-2H3 |
InChI Key |
SFSZYIAYKQNJLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)CC2=C(C=C(C=C2)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The primary synthetic approach to this compound involves the selective bromination of the precursor methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate at the 3-position of the aromatic ring. The key steps include:
- Starting Material: Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate
- Brominating Agent: Bromine (Br2) or N-bromosuccinimide (NBS)
- Solvent: Dichloromethane (DCM) or similar inert organic solvents
- Reaction Conditions: Room temperature, stirring for several hours to ensure regioselective bromination
This reaction introduces the bromine atom at the meta position relative to the ester group, yielding the target compound with high regioselectivity.
Detailed Reaction Conditions
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Brominating Agent | Bromine (Br2) or N-bromosuccinimide (NBS) | NBS preferred for milder conditions |
| Solvent | Dichloromethane (DCM) | Non-polar, aprotic solvent |
| Temperature | Room temperature (20–25 °C) | Avoids over-bromination |
| Reaction Time | 3–6 hours | Monitored by TLC or HPLC |
| Work-up | Quenching with aqueous sodium bisulfite, extraction with organic solvent, drying over MgSO4 | Purification by column chromatography |
Industrial Production Considerations
In industrial synthesis, the bromination step is optimized for scale-up by:
- Using continuous flow reactors to control reaction time and temperature precisely
- Automated reagent addition to maintain stoichiometry and minimize side reactions
- Employing in-line monitoring (e.g., HPLC, UV-Vis) for reaction progress
- Optimizing solvent recycling and waste management to improve sustainability and cost efficiency
Alternative Synthetic Strategies and Analogous Preparations
Preparation of the Piperazine-Substituted Benzoate Precursor
The precursor methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate can be synthesized by:
- Alkylation of 3-methylpiperazine: Reaction of 3-methylpiperazine with methyl 4-(bromomethyl)benzoate under basic conditions (e.g., potassium carbonate in acetonitrile or DMF) to form the methylene-linked piperazine derivative.
- Esterification: If starting from 4-((3-methylpiperazin-1-yl)methyl)benzoic acid, esterification with methanol and acid catalyst (e.g., sulfuric acid or HCl gas) yields the methyl ester.
This two-step sequence is commonly employed in the preparation of related piperazine-benzoate derivatives.
Related Synthetic Routes from Literature
Analogous compounds such as methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate have been synthesized by:
- Coupling 4-methylpiperazine with benzyl halide derivatives
- Subsequent esterification or amidation reactions
These methods provide insights into possible variations for the preparation of the title compound, especially in the modification of the piperazine substituent or the aromatic ring.
Chemical Reaction Analysis and Functional Group Transformations
Reactivity of this compound
The compound contains several reactive sites allowing further chemical transformations:
| Functional Group | Possible Reaction Type | Typical Reagents and Conditions | Outcome/Products |
|---|---|---|---|
| Aromatic Bromide | Nucleophilic aromatic substitution | Sodium azide, potassium thiolate in DMF, elevated temperature | Substituted benzoates with azide, thiol groups |
| Ester Group | Reduction | Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF, reflux | Corresponding benzyl alcohol derivatives |
| Piperazine Nitrogen | Oxidation | Hydrogen peroxide (H2O2) in aqueous or organic solvents, room temperature | N-oxide derivatives of piperazine |
These transformations enable the compound to serve as a versatile intermediate in medicinal chemistry and synthetic applications.
Summary Table of Reactions
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Bromination | Br2 or NBS, DCM, room temp | This compound |
| Nucleophilic Substitution | NaN3, KSR, DMF, heat | Azide or thiol substituted benzoates |
| Ester Reduction | LiAlH4, ether/THF, reflux | Benzyl alcohol derivatives |
| Piperazine Oxidation | H2O2, aqueous/organic solvent | Piperazine N-oxides |
Experimental Data and Characterization
While specific experimental data for the title compound are limited in open literature, typical characterization includes:
| Analysis Method | Expected Result/Value |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Aromatic protons shifted due to bromine substitution; piperazine methylene signals observed |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to C14H19BrN2O2 (exact mass ~332 g/mol) |
| Infrared Spectroscopy (IR) | Ester carbonyl stretch around 1735 cm⁻¹; aromatic C–Br stretch observed |
| Elemental Analysis | Consistent with brominated ester and nitrogen content from piperazine |
The purity and identity are typically confirmed by chromatographic methods such as HPLC or preparative TLC after synthesis.
Summary Table: Preparation Methods and Key Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Synthesis of precursor | Alkylation of 3-methylpiperazine with methyl 4-(bromomethyl)benzoate, K2CO3, DMF, reflux | Forms methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate |
| Bromination | Br2 or NBS, DCM, room temperature, 3–6 h | Selective bromination at 3-position |
| Work-up and purification | Aqueous quench, extraction, drying, column chromatography | Yields pure this compound |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-((3-methylpiperazin-1-yl)methyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of the corresponding alcohol derivative.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Scientific Research Applications
Methyl 3-bromo-4-((3-methylpiperazin-1-yl)methyl)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-((3-methylpiperazin-1-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the piperazine ring can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with the target molecule, differing in substituents, ester groups, or heterocyclic moieties:
Key Observations:
- Piperazine Substitution : The 3-methylpiperazine in the target compound may enhance steric accessibility compared to the 4-methylpiperazine in the ethyl analog, influencing receptor binding kinetics .
- Electron-Withdrawing Groups : The trifluoromethyl group in introduces strong electron-withdrawing effects, contrasting with the electron-donating piperazine in the target compound. This difference could affect metabolic stability and reactivity in electrophilic substitution reactions.
Physicochemical Properties
Biological Activity
Methyl 3-bromo-4-((3-methylpiperazin-1-yl)methyl)benzoate (CAS Number: 1131594-72-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H19BrN2O2
- Molecular Weight : 327.217 g/mol
- LogP : 2.296 (indicating moderate lipophilicity)
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness against various bacterial strains, particularly Gram-positive bacteria, has been documented.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Biofilm Inhibitory Concentration (MBIC) |
|---|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 μM | 62.216 - 124.432 μg/mL |
| Enterococcus faecalis | 62.5 - 125 μM | 124.432 - 248.863 μg/mL |
These results indicate that the compound exhibits bactericidal activity, inhibiting protein synthesis and affecting nucleic acid and peptidoglycan production pathways in bacteria .
The mechanism by which this compound exerts its antimicrobial effects involves:
- Inhibition of Protein Synthesis : The compound interferes with the ribosomal function in bacteria, leading to a halt in protein production.
- Disruption of Biofilm Formation : It has been shown to disrupt biofilms formed by MRSA and Enterococcus species, which are significant contributors to chronic infections .
Case Studies
A study published in the Journal of Antibiotics explored the efficacy of various piperazine derivatives, including this compound, against biofilm-forming pathogens. The results indicated that this compound significantly reduced biofilm mass compared to control treatments, suggesting its potential as a therapeutic agent for biofilm-associated infections .
Clinical Implications
The promising antimicrobial activity of this compound suggests its potential application in treating infections caused by resistant strains of bacteria. Further research is needed to explore its efficacy in vivo and to assess any cytotoxic effects on human cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
